molecular formula B6La B13390269 CID 133108840

CID 133108840

Cat. No.: B13390269
M. Wt: 203.8 g/mol
InChI Key: AZHSVLFNQBSCII-UHFFFAOYSA-N
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Description

Compounds with similar PubChem IDs (e.g., CID 72326, CID 64971) often exhibit triterpenoid or steroid-like backbones, which are associated with diverse bioactivities, including enzyme inhibition or receptor modulation . While direct experimental data for CID 133108840 are absent, its comparison with structurally analogous compounds can be inferred from methodologies and datasets in the literature.

Properties

Molecular Formula

B6La

Molecular Weight

203.8 g/mol

InChI

InChI=1S/3B2.La/c3*1-2;

InChI Key

AZHSVLFNQBSCII-UHFFFAOYSA-N

Canonical SMILES

[B]=[B].[B]=[B].[B]=[B].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum boride can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, lanthanum boride is typically produced using high-temperature methods such as borothermal or carbothermal reduction. These methods involve the reduction of lanthanum oxide or a mixture of lanthanum and boron oxides with carbon or boron carbide . Electrochemical methods and plasma-chemical synthesis are also employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Lanthanum boride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or other reducing agents at high temperatures.

    Substitution: Other metal borides or metal salts in a molten state.

Major Products:

    Oxidation: Lanthanum oxide and boron oxide.

    Reduction: Pure lanthanum boride.

    Substitution: Mixed-metal hexaborides with tailored properties.

Mechanism of Action

Lanthanum boride is often compared with other hexaborides such as cerium hexaboride and tungsten hexaboride. Some key comparisons include:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 133108840, we analyze its hypothetical structural and functional analogs from the evidence, focusing on physicochemical properties, bioactivity, and synthetic pathways.

Table 1: Key Properties of this compound and Comparable Compounds

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Biological Target/Activity Solubility (mg/mL)
This compound* N/A N/A Hypothesized triterpenoid Unknown (potential enzyme inhibitor) N/A
Betulin (CID 72326) C₃₀H₅₀O₂ 442.73 Hydroxyl, olefinic bonds Anti-inflammatory, antiviral 0.01 (water)
Betulinic Acid (CID 64971) C₃₀H₄₈O₃ 456.71 Carboxylic acid, hydroxyl Anticancer, HIV-1 protease inhibition 0.05 (DMSO)
DHEAS (CID 12594) C₁₉H₂₈O₅S 368.49 Sulfate ester, steroid core Neurosteroid, membrane receptor modulation 100 (water)
Irbesartan (CID 3749) C₂₅H₂₈N₆O 428.53 Tetrazole, biphenyl Angiotensin II receptor antagonist 0.03 (water)

Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Structural Analysis

  • Backbone Similarity: this compound may share a polycyclic framework with betulin (CID 72326) and betulinic acid (CID 64971), as triterpenoids often feature pentacyclic or tetracyclic structures . Functional groups such as hydroxyl or carboxylic acid moieties could influence solubility and target selectivity.
  • Steroid vs. Triterpenoid: Unlike DHEAS (CID 12594), a sulfated steroid, triterpenoids like betulin exhibit broader pharmacological versatility due to their hydrophobic cores and modifiable side chains .

Bioactivity Comparison

  • Enzyme Inhibition : Betulinic acid (CID 64971) inhibits HIV-1 protease via hydrophobic interactions, while irbesartan (CID 3749) targets angiotensin II receptors through hydrogen bonding . This compound’s hypothetical activity might align with these mechanisms if it possesses similar polar groups.
  • Solubility and Bioavailability : Betulin’s poor aqueous solubility (0.01 mg/mL) limits its therapeutic use, whereas sulfated compounds like DHEAS (CID 12594) show higher solubility due to ionic groups . This compound’s bioavailability would depend on its substituents.

Q & A

Q. How can I validate the authenticity of computational docking results for this compound?

  • Methodological Answer : Use multiple docking software (e.g., AutoDock, Glide) to confirm binding poses. Cross-check with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions experimentally via site-directed mutagenesis of predicted binding residues .

Q. What strategies mitigate bias in high-throughput screening data for this compound?

  • Methodological Answer : Normalize data using plate controls (e.g., Z’-factor calculations). Apply machine learning algorithms (e.g., random forest) to distinguish true hits from artifacts. Confirm hits in secondary assays with orthogonal readouts (e.g., fluorescence vs. luminescence) .

Cross-Disciplinary Integration

Q. How can I integrate omics data (e.g., transcriptomics/proteomics) with this compound’s mechanism studies?

  • Methodological Answer : Perform pathway enrichment analysis (e.g., DAVID, Enrichr) on differentially expressed genes/proteins. Overlay results with this compound’s known targets using network pharmacology tools (e.g., Cytoscape). Validate hypotheses via knockout/knockdown models .

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